molecular formula C9H4ClF3N2 B1312914 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890301-88-9

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No.: B1312914
CAS No.: 890301-88-9
M. Wt: 232.59 g/mol
InChI Key: YLBIPYOXHRQCQD-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced to the broader evolution of naphthyridine chemistry and the increasing interest in fluorinated heterocyclic compounds during the early 21st century. The compound was first documented in chemical databases in 2006, with its most recent structural updates occurring in 2025, indicating ongoing research interest and refinement of its characterization. This timeline reflects the maturation of synthetic organic chemistry capabilities that enabled the precise installation of both chlorine and trifluoromethyl substituents on the naphthyridine core.

The historical development of this compound coincides with the recognition of fluorinated heterocycles as privileged structures in medicinal chemistry and materials science. The trifluoromethyl group, in particular, has become increasingly valued for its ability to modulate molecular properties such as metabolic stability, lipophilicity, and electronic characteristics. The combination of chlorine substitution at the 5-position with trifluoromethyl functionality at the 2-position represents a strategic approach to heterocycle modification that emerged from systematic structure-activity relationship studies.

Recent synthetic advances have established efficient methodologies for accessing this compound and related structures. Modern approaches include tandem nitrile hydration and cyclization procedures that provide access to 1,6-naphthyridine scaffolds under mild conditions, followed by functionalization strategies to introduce the desired substituents. These developments have positioned this compound as both a synthetic target and an intermediate for further chemical elaboration.

Position within the Naphthyridine Family of Compounds

Naphthyridines constitute a family of diazanaphthalene compounds characterized by the presence of two nitrogen atoms distributed across a bicyclic aromatic system. Six structural isomers exist within this family, differentiated by the relative positions of the nitrogen atoms: 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. Each isomer exhibits distinct chemical and physical properties, with melting points ranging from below 40 degrees Celsius for 1,6-naphthyridine to 114-115 degrees Celsius for 2,6-naphthyridine.

This compound belongs specifically to the 1,6-naphthyridine subfamily, where nitrogen atoms occupy the 1 and 6 positions of the bicyclic system. This particular arrangement creates a unique electronic environment that influences both reactivity patterns and potential applications. The 1,6-naphthyridine core provides multiple sites for substitution, enabling the systematic modification of molecular properties through the introduction of various functional groups.

Table 1: Naphthyridine Isomers and Their Characteristics

Isomer Nitrogen Positions Melting Point Range Key Applications
1,5-Naphthyridine 1, 5 Variable Synthetic organic chemistry, metal complexes
1,6-Naphthyridine 1, 6 <40°C Medicinal chemistry, catalysis
1,7-Naphthyridine 1, 7 Variable Research applications
1,8-Naphthyridine 1, 8 Variable Biological activity studies
2,6-Naphthyridine 2, 6 114-115°C High-temperature applications
2,7-Naphthyridine 2, 7 Variable Structural studies

The substitution pattern of this compound places it within a specific subset of 1,6-naphthyridine derivatives characterized by halogen and fluoroalkyl functionalization. This combination of substituents provides a unique balance of electronic effects, with the electron-withdrawing chlorine and trifluoromethyl groups significantly altering the electron density distribution within the aromatic system.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from several key factors that position it as both a synthetic challenge and a valuable building block. The compound represents an intersection of several important research areas within modern organic chemistry, including fluorine chemistry, heterocycle synthesis, and structure-property relationships.

From a synthetic perspective, the compound serves as an excellent model system for exploring regioselective functionalization strategies on naphthyridine scaffolds. The presence of both chlorine and trifluoromethyl substituents provides multiple opportunities for further chemical modification through nucleophilic substitution, transition metal-catalyzed coupling reactions, and other transformations. Recent advances in naphthyridine synthesis have demonstrated efficient approaches to such highly substituted systems through improved synthetic methodologies.

The electronic properties of this compound make it particularly valuable for studies of structure-activity relationships in heterocyclic systems. The combined effects of the chlorine and trifluoromethyl substituents create a unique electronic environment that influences molecular interactions, stability, and reactivity patterns. This has implications for understanding how substituent effects propagate through extended aromatic systems and how such effects can be leveraged in molecular design.

Table 2: Key Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 890301-88-9
Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
International Union of Pure and Applied Chemistry Name This compound
Database Creation Date 2006-10-26
Last Modified Date 2025-05-18
Purity (Commercial) Not less than 98%

In the context of materials science and medicinal chemistry research, this compound has found applications as an intermediate in the synthesis of more complex molecular architectures. The compound has been utilized in the preparation of platinum(II) phosphors with dual 1,6-naphthyridin ligands, demonstrating its utility in coordination chemistry and materials applications. This versatility underscores the broader significance of strategically substituted naphthyridines in contemporary chemical research.

The compound also represents an important case study in the development of synthetic methodologies for accessing fluorinated heterocycles. The successful synthesis and characterization of this compound has contributed to the broader understanding of how to efficiently introduce trifluoromethyl groups into heterocyclic systems while maintaining selectivity and yield. These insights have implications for the development of new synthetic approaches to related fluorinated heterocycles, which continue to be of high interest across multiple research disciplines.

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-5-1-2-7(9(11,12)13)15-6(5)3-4-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIPYOXHRQCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470616
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890301-88-9
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
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Preparation Methods

Synthesis from 1,6-Naphthyridin-5(6H)-one

One common approach starts from 1,6-naphthyridin-5(6H)-one as described in supporting chemical literature:

  • Formation of Intermediate (5-Chloro-1,6-naphthyridine):

    • Reagents: Phosphorus oxychloride (POCl$$_3$$), dimethylformamide (DMF).
    • Procedure:

      • Dissolve 1,6-naphthyridin-5(6H)-one in anhydrous toluene.
      • Slowly add POCl$$_3$$ and DMF to the solution.
      • Heat the mixture to reflux for approximately 3 hours.
      • Cool to room temperature and pour onto crushed ice.
      • Adjust pH to ~8 using aqueous NaOH.
      • Extract the product with ethyl acetate.
    • Outcome: This step yields 5-chloro-1,6-naphthyridine as an intermediate with a reported yield of ~78%.

  • Introduction of Trifluoromethyl Group:

    • Reagents: Ethyl trifluoroacetate, hydrazine monohydrate.
    • Procedure:

      • Dissolve the intermediate (5-chloro-1,6-naphthyridine) in anhydrous tetrahydrofuran (THF).
      • Add ethyl trifluoroacetate at low temperature (0°C), followed by heating to reflux for 12 hours.
      • Adjust pH to ~5 using dilute HCl.
      • Extract the product with ethyl acetate.
    • Outcome: The final compound, 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine, is obtained after purification using column chromatography.

Reaction Conditions and Optimization

Key Parameters:

  • Solvent Selection: Anhydrous toluene and THF are preferred due to their compatibility with reagents and ability to stabilize intermediates.
  • Temperature Control: Refluxing is critical for both chlorination and trifluoromethylation steps to ensure complete reaction.
  • pH Adjustment: Proper pH control during extraction ensures efficient separation of organic layers and minimizes side-product formation.

Purification:

  • Column chromatography using a mixture of dichloromethane (CH$$2$$Cl$$2$$) and methanol (MeOH) in varying ratios is effective for isolating pure products.

Data Table: Reaction Summary

Step Reagents & Solvents Conditions Product Yield (%)
1 POCl$$_3$$, DMF, Toluene Reflux (3 h), pH ~8 ~78
2 Ethyl trifluoroacetate, THF Reflux (12 h), pH ~5 Not Reported

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine derivatives in enhancing antibiotic efficacy. For instance, certain derivatives have shown the ability to modulate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. The combination of these compounds with antibiotics resulted in a significant reduction in minimum inhibitory concentrations (MICs), indicating a synergistic effect that enhances antibacterial action .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that naphthyridine derivatives can inhibit bacterial topoisomerase, which is crucial for DNA replication in cancer cells. This inhibition leads to bacterial death and presents a potential therapeutic avenue for treating cancer through similar mechanisms . Additionally, some studies have focused on the structure-activity relationship of naphthyridine derivatives, revealing promising cytotoxicity against various cancer cell lines .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound involves various synthetic strategies that enhance its yield and functionality. Recent advancements include the use of Grignard reagents for the construction of 3-substituted derivatives, which are critical for preclinical drug development. This method allows for scalable production, making it feasible for further pharmacological studies .

Reactivity Studies
Research has also focused on the reactivity of 1,6-naphthyridines with electrophilic and nucleophilic reagents. The introduction of trifluoromethyl groups via regioselective direct C−H trifluoromethylation has been explored to improve the biological functions of these compounds. Such modifications are essential for enhancing their pharmacokinetic properties and overall efficacy in therapeutic applications .

Coordination Chemistry

Ligand Properties
this compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been utilized in various analytical applications. This includes its role as a ligand in metal complexes that exhibit unique catalytic properties or enhanced electronic characteristics suitable for organic light-emitting diodes (OLEDs) and sensors .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Antimicrobial ActivityEnhances antibiotic efficacy against resistant strainsSignificant reduction in MICs when combined with fluoroquinolones
Anticancer PropertiesInhibits bacterial topoisomerase; potential anticancer agentCytotoxic effects observed against various cancer cell lines; structure-activity relationship explored
Synthetic MethodologiesUtilizes Grignard reagents for scalable synthesisHigh yields achieved; practical for preclinical development
Coordination ChemistryActs as a ligand in metal complexesFormation of stable complexes with unique catalytic properties

Mechanism of Action

The mechanism by which 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Naphthyridine Derivatives

Naphthyridine derivatives are structurally diverse, with variations in substituent type, position, and electronic effects driving differences in chemical reactivity and biological activity. Below is a detailed comparison:

Substituent Type and Position

Table 1: Structural Comparison of Selected 1,6-Naphthyridine Derivatives
Compound Name Substituents Key Properties/Activities
5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine Cl (5), -CF₃ (2) Enhanced metabolic stability, potential enzyme inhibition
5-Chloro-2-methyl-1,6-naphthyridine Cl (5), -CH₃ (2) Moderate antimicrobial activity; used in oncology research
5-Chloro-8-fluoro-1,6-naphthyridine Cl (5), F (8) Dual halogenation improves solubility and target interaction
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine Cl (5), pyridin-3-yl (2) Strong antimicrobial effects (e.g., against S. aureus, E. coli)
2-Chloro-5-methyl-1,6-naphthyridine Cl (2), -CH₃ (5) Positional isomer of compound; distinct anticancer activity
5-Chloro-8-phenyl-1,6-naphthyridine Cl (5), phenyl (8) Improved binding affinity due to aromatic π-stacking

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. In contrast, the -CH₃ group in 5-Chloro-2-methyl-1,6-naphthyridine offers steric bulk without significant electronic effects, leading to reduced metabolic stability .
  • Halogenation (Cl vs. F): Chlorine at position 5 (as in the main compound) provides moderate electronegativity and lipophilicity. In 5-Chloro-8-fluoro-1,6-naphthyridine, fluorine at position 8 increases solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .

Biological Activity

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic naphthyridine core with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This unique structure contributes to its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against various bacterial strains.

Key Findings:

  • Antibacterial Activity : In studies assessing the antimicrobial efficacy of naphthyridine derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : When combined with fluoroquinolone antibiotics, this compound enhanced their antibacterial effects, suggesting a possible synergistic mechanism of action .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on related compounds:

  • Enzyme Inhibition : Similar naphthyridine derivatives have been shown to inhibit bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to bacterial cell death .
  • Modulation of Receptor Activity : Some studies suggest that naphthyridine derivatives may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission .

Comparative Analysis of Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityNotes
This compoundChlorine at 5-position; Trifluoromethyl at 2-positionSignificant against E. coli and S. aureusEnhances fluoroquinolone activity
5-Bromo-2-(trifluoromethyl)-1,6-naphthyridineBromine substitution instead of chlorineModerate antibacterial activityHigher reactivity due to bromine
3-Chloro-2-(trifluoromethyl)-1,6-naphthyridineChlorine at 3-positionVariable activity reportedDifferent electronic properties
8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridineBromine at 8-positionInhibits protein kinasesPotential cancer therapeutic

Case Studies

Several studies have focused on the biological activity of naphthyridine derivatives:

  • Study on Antibacterial Efficacy : A study investigating the antibacterial activity of various naphthyridines found that compounds with similar structures to this compound exhibited enhanced efficacy when used in combination with existing antibiotics .
  • Mechanistic Insights : Another research effort highlighted the role of naphthyridines in inhibiting topoisomerase II, providing insights into their potential as antibacterial agents .

Q & A

Basic: What are the primary synthetic routes for 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine?

Answer:
The synthesis of 1,6-naphthyridine derivatives typically involves halogenation and functional group introduction. For this compound, key methods include:

  • Chlorination via POCl₃/PCl₅ : Reaction of hydroxyl or oxo precursors (e.g., 1,6-naphthyridinones) with POCl₃ and PCl₅ under reflux conditions. For example, 5-methyl-1,6-naphthyridin-2(1H)-one yields 2-chloro-5-methyl-1,6-naphthyridine (77% yield) after 7 hours .
  • Modified Skraup Reaction : Using 4-aminopyridine derivatives with glycerol and oxidizing agents (e.g., nitrobenzene) in sulfuric acid. This method often requires refinement, such as starting with 4-aminopyridine-N-oxide to improve regioselectivity .
  • Meisenheimer Reaction : Chlorination of 1,6-naphthyridine N-oxides with phosphoryl chloride (POCl₃) to introduce chlorine at specific positions. For example, 1,6-naphthyridine 1-oxide yields 2-chloro-1,6-naphthyridine as the sole product under controlled conditions .

Advanced: How do electron-withdrawing groups (e.g., -CF₃) influence substitution patterns in 1,6-naphthyridine derivatives?

Answer:
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, directing electrophilic substitution to electron-rich positions on the naphthyridine core. This effect is critical in:

  • Regioselective Functionalization : The -CF₃ group at position 2 deactivates adjacent positions, favoring substitution at positions 5 or 7. For example, in 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, nucleophilic attacks occur preferentially at position 5 due to reduced electron density at position 2 .
  • Reactivity Modulation : The -CF₃ group stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling selective C–H functionalization. Catalysts like Pd(PPh₃)₄ are often used with arylboronic acids to target specific positions .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, the -CF₃ group causes distinct splitting in aromatic proton signals (δ 8.5–9.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C–F stretches at 1120–1150 cm⁻¹ for -CF₃) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and steric effects of substituents, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers optimize low yields in catalytic dehydrogenation of tetrahydro-1,6-naphthyridines?

Answer:
Low yields in dehydrogenation (e.g., converting 1,2,3,4-tetrahydro-1,6-naphthyridine to 1,6-naphthyridine) arise from incomplete catalyst activation or side reactions. Optimization strategies include:

  • Catalyst Selection : Pt/C or Pd/C at 200–225°C in high-boiling solvents (e.g., mesitylene) improves hydrogen abstraction .
  • Reaction Time and Atmosphere : Prolonged heating (3–5 hours) under inert gas (N₂) minimizes oxidation byproducts .
  • Substrate Purity : Pre-purification via column chromatography reduces catalyst poisoning .

Basic: What biological activities are associated with 1,6-naphthyridine derivatives?

Answer:
1,6-Naphthyridines exhibit diverse bioactivities:

  • Anticancer : Derivatives inhibit kinases (e.g., JAK2) and HIF-1α, disrupting tumor angiogenesis .
  • Antiviral : Activity against cytomegalovirus (CMV) and HIV via reverse transcriptase inhibition .
  • Antimicrobial : Broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus) through DNA gyrase binding .

Advanced: How to resolve contradictions in regioselective chlorination data for 1,6-naphthyridines?

Answer:
Discrepancies arise from varying reaction conditions (e.g., N-oxide vs. free base substrates). Systematic approaches include:

  • Substrate Pre-Functionalization : Use N-oxides to direct chlorination. For example, 1,6-naphthyridine 1-oxide yields 2-chloro derivatives, while 1,6-dioxides produce 2,8-dichloro isomers .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
  • Comparative Studies : Parallel reactions with isotopic labeling (e.g., ³⁵Cl/³⁷Cl) track substituent effects .

Basic: What are the stability challenges for this compound under storage?

Answer:

  • Hydrolysis : The C–Cl bond is susceptible to hydrolysis in humid environments. Store under anhydrous conditions (e.g., desiccator with P₂O₅) .
  • Light Sensitivity : UV exposure degrades the naphthyridine core. Use amber vials and inert atmospheres (Argon) .

Advanced: Methodological strategies for synthesizing enantiomerically pure 1,6-naphthyridine derivatives

Answer:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .
  • Asymmetric Catalysis : Use Pd-catalyzed C–H activation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine

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